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Compound of Interest

Compound Name:
4-Cyclopropoxy-6-

methoxynicotinic acid

Cat. No.: B14824073

Get Quote

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development

Professionals Objective: To provide a robust, self-validating, and scalable 6-step synthetic

pathway for the preparation of 4-cyclopropoxy-6-methoxynicotinic acid starting from

commercially available 4-chloronicotinic acid.

Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly functionalized pyridine derivatives requires precise control over

regioselectivity, particularly when executing sequential nucleophilic aromatic substitutions

(SNAr). The target molecule, 4-cyclopropoxy-6-methoxynicotinic acid, features two distinct

ether linkages on a nicotinic acid scaffold.

Attempting to functionalize the C6 position directly on 4-chloronicotinic acid is synthetically

prohibitive. Instead, our strategy leverages methyl 4,6-dichloronicotinate as a pivotal

intermediate. The synthesis of methyl 4,6-dichloronicotinate and its subsequent

functionalization via SNAr is a critical pathway in the development of clinical candidates, such

as WRN helicase inhibitors[1] and DNA polymerase Q modulators[2].
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To reach this intermediate from 4-chloronicotinic acid, we employ an N-oxidation followed by a

Boekelheide-type deoxygenative chlorination. Deoxygenative chlorination using POCl3 on

pyridine N-oxides is a standard, highly reliable method to install the C6 chloride, enabling

further diversification[3].

Once the 4,6-dichloro intermediate is secured, the sequence of SNAr reactions is dictated by

the intrinsic electronic properties of the pyridine ring. The C4 position is highly activated by the

synergistic electron-withdrawing effects of the para-nitrogen and the ortho-ester. Consequently,

methyl 4,6-dichloronicotinate undergoes highly regioselective SNAr at the C4 position[4]. By

introducing the cyclopropoxy group first (at C4), we intentionally deactivate the ring, allowing

the subsequent methoxylation (at C6) to proceed under forcing conditions without risking over-

substitution or transesterification.
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Fig 1. Six-step synthetic workflow from 4-chloronicotinic acid to the target compound.
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Quantitative Data & Yield Analysis
The following table summarizes the expected yields, reaction times, and purity metrics for the

optimized 6-step workflow.

Step
Transfor
mation

Reagents
&
Solvents

Temp Time
Expected
Yield

Target
Purity
(HPLC)

1
Esterificati

on

SOCl2,

MeOH
65 °C 12 h 95% >98%

2
N-

Oxidation

mCPBA,

DCM
25 °C 16 h 85% >95%

3
Chlorinatio

n

POCl3

(neat)
100 °C 4 h 70% >92%

4 SNAr (C4)

Cyclopropa

nol, NaH,

THF

0 °C → 25

°C
4 h 75% >95%

5 SNAr (C6)
NaOMe,

MeOH
65 °C 12 h 80% >95%

6
Saponificat

ion

LiOH·H2O,

THF/MeOH

/H2O

25 °C 4 h 90% >99%

Overall Process Yield: ~30.5%

Step-by-Step Experimental Protocols & Self-
Validating Systems
Step 1: Esterification (Protection)
Causality: The free carboxylic acid must be protected to prevent the formation of an unreactive

acyl chloride during Step 3 and to maximize the electron-withdrawing effect needed for the

SNAr steps.
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Suspend 4-chloronicotinic acid (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C

under N2.

Add thionyl chloride (SOCl2, 1.5 eq) dropwise over 30 minutes.

Heat the reaction mixture to reflux (65 °C) for 12 hours.

Concentrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc)

and saturated aqueous NaHCO3.

Extract, dry the organic layer over Na2SO4, filter, and concentrate to afford methyl 4-

chloronicotinate.

Step 2: N-Oxidation (Activation)
Causality: Oxidation of the pyridine nitrogen generates an N-oxide, which heavily activates the

alpha (C2, C6) positions, priming the ring for the subsequent deoxygenative chlorination.

Dissolve methyl 4-chloronicotinate (1.0 eq) in dichloromethane (DCM, 0.3 M).

Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.5 eq) in portions at 0 °C.

Stir the suspension at 25 °C for 16 hours.

Quench the reaction with 10% aqueous Na2S2O3 to destroy excess peroxide, followed by

washing with saturated aqueous NaHCO3.

Extract with DCM, dry, and concentrate to yield methyl 4-chloronicotinate N-oxide.

Step 3: Deoxygenative Chlorination
Causality: POCl3 activates the N-oxide oxygen, forming an -O-POCl2 leaving group. Chloride

selectively attacks the C6 position because the C2 position is sterically shielded by the bulky

C3 methyl ester.

Suspend the N-oxide (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq).

Heat the mixture to 100 °C for 4 hours.
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Cool to room temperature and concentrate under reduced pressure to remove excess

POCl3.

Carefully pour the resulting residue onto crushed ice and neutralize to pH 8 using solid

Na2CO3.

Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate

methyl 4,6-dichloronicotinate.

Self-Validation Check:1H NMR will show two distinct singlets for the pyridine protons (C2-H

and C5-H) with negligible coupling (J < 1 Hz), confirming the para-relationship of the

remaining protons and validating the 4,6-dichloro substitution pattern.

Step 4: Regioselective SNAr (C4 Cyclopropoxylation)
Causality: The intermediate Meisenheimer complex at C4 is substantially more stable than at

C6 due to the synergistic electron withdrawal from both the para-nitrogen and the ortho-ester.

This dictates strict regiocontrol.

To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at

0 °C, add cyclopropanol (1.1 eq) dropwise. Stir for 30 minutes to form sodium

cyclopropoxide.

Slowly add a solution of methyl 4,6-dichloronicotinate (1.0 eq) in THF.

Allow the reaction to warm to 25 °C and stir for 4 hours.

Quench carefully with H2O, extract with EtOAc, and purify via column chromatography to

afford methyl 6-chloro-4-cyclopropoxynicotinate.

Self-Validation Check (Critical): To unequivocally prove that SNAr occurred at C4, perform a

2D NOESY NMR experiment. The cyclopropoxy methine proton will exhibit a strong Nuclear

Overhauser Effect (NOE) cross-peak with the methyl protons of the C3 ester group. If

substitution had occurred at C6, this spatial correlation would be absent.

Step 5: SNAr (C6 Methoxylation)
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Causality: The introduction of the electron-donating cyclopropoxy group at C4 (+M effect)

dramatically deactivates the pyridine ring. Consequently, forcing conditions are required to

drive the second SNAr at the C6 position.

Dissolve methyl 6-chloro-4-cyclopropoxynicotinate (1.0 eq) in methanol (0.2 M).

Add sodium methoxide (NaOMe, 25 wt% solution in MeOH, 3.0 eq).

Heat the mixture to reflux (65 °C) for 12 hours.

Cool to room temperature, concentrate, and partition the residue between EtOAc and H2O.

Extract, dry, and concentrate to yield methyl 4-cyclopropoxy-6-methoxynicotinate.

Self-Validation Check: ESI-MS will show a mass shift from the classic chlorine isotope

pattern (M, M+2) to a single product mass. 1H NMR will reveal a new sharp 3H singlet at

~3.9 ppm, confirming methoxy integration.

Step 6: Saponification (Deprotection)
Causality: Mild basic hydrolysis cleaves the methyl ester to the free acid without disturbing the

newly installed alkyl aryl ethers.

Dissolve methyl 4-cyclopropoxy-6-methoxynicotinate (1.0 eq) in a solvent mixture of

THF/MeOH/H2O (2:1:1, 0.1 M).

Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at 25 °C for 4 hours.

Concentrate under reduced pressure to remove the organic solvents.

Acidify the remaining aqueous layer to pH ~3 using 1 M HCl.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high

vacuum to afford the final target, 4-cyclopropoxy-6-methoxynicotinic acid.
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(CHK1) Inhibitor Clinical Candidate: (R)-5-((4-
((Morpholin-2-ylmethyl)amino)-5-
(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-
carbonitrile (CCT245737)
Source: Journal of Medicinal Chemistry - ACS Publications URL: 4[1] Title: Identification of

VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the

Treatment of MSI-High Cancers Source: PMC - NIH URL: 1[2] Title: WO2024211834A1 - Biaryl

derivatives and related uses Source: Google Patents URL:2[3] Title: Discovery of novel TGF-

βR1 inhibitors as potential cancer immunotherapy agents Source: SSRN URL: 3

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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